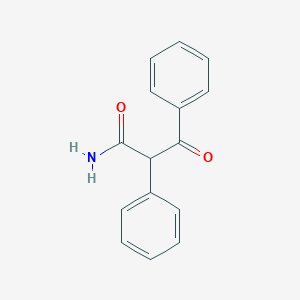

3-Oxo-2,3-diphenylpropanamide

Description

Contextualization within β-Ketoamide Chemistry

β-Keto amides are a class of organic compounds that possess both a ketone and an amide functional group separated by a single carbon atom. This unique structural motif, with a ketone at the β-position relative to the amide carbonyl, makes them versatile building blocks in organic synthesis. researchgate.netresearchgate.net The presence of multiple reaction sites—the amide, the ketone, and the activated methylene (B1212753) group—allows for a wide range of chemical transformations. researchgate.net

The chemistry of β-keto amides has been a subject of interest for over a century, with continuous development of new preparative methods and synthetic applications. researchgate.net They are known to be accessible and highly useful, analogous to their ester counterparts, β-keto esters. researchgate.net The reactivity of β-keto amides is influenced by keto-enol tautomerization, a property that makes the synthesis of certain derivatives challenging. nih.gov

General Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 3-Oxo-2,3-diphenylpropanamide serves as a key precursor for the synthesis of a variety of heterocyclic compounds. Research has shown its utility in the preparation of dihydropyridine (B1217469) and pyridine (B92270) derivatives. ajol.info For instance, its reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield different dihydropyridine isomers depending on the reaction conditions. ajol.info

Furthermore, this compound is utilized in multi-component reactions to construct more complex molecular architectures. It has been employed in reactions with benzaldehyde (B42025) and other reagents to form tetrahydrochromene derivatives. ajol.info The ability of this compound to participate in cascade reactions highlights its importance in the efficient, one-pot synthesis of complex molecules like fully substituted hexahydroisoindolinones. beilstein-journals.orgnih.gov

Overview of Known Chemical Transformations and Derivatives

The chemical reactivity of this compound allows for a variety of transformations, leading to a diverse range of derivatives.

One significant area of its application is in the synthesis of nitrogen-containing heterocycles. For example, it reacts with various reagents to form pyridine and naphthyridine derivatives. ajol.info The reaction of this compound with malononitrile or ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) leads to the formation of different dihydropyridine derivatives. ajol.info It has also been used to synthesize thiophene (B33073) derivatives. ajol.info

The compound can also undergo hydrolysis. Selective hydrolysis of related α-oxo ketene (B1206846) N,S-acetals in water can be controlled to produce either β-keto thioesters or β-keto amides, including 3-oxo-N,3-diphenylpropanamide. beilstein-journals.orgbeilstein-journals.org

Furthermore, derivatives of this compound have been explored. For instance, the evolution of 2-acyloxy-3-oxo-2,3-diphenylpropanamides under anionic activation has been studied, leading to the formation of furanones. researchgate.net The oxidation of the hydroxyl group in the related compound 3-hydroxy-3,3-diphenylpropanamide (B6351888) yields 3-oxo-3,3-diphenylpropanamide.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 959-66-0 chemical-suppliers.eu |

| Molecular Formula | C₁₅H₁₃NO₂ chemical-suppliers.eu |

| Molecular Weight | 239.27 g/mol chemsrc.com |

| Boiling Point | 418.7 °C at 760 mmHg chemsrc.com |

| Flash Point | 207 °C chemsrc.com |

| Density | 1.193 g/cm³ chemsrc.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27g/mol |

IUPAC Name |

3-oxo-2,3-diphenylpropanamide |

InChI |

InChI=1S/C15H13NO2/c16-15(18)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18) |

InChI Key |

NTMLLKRWCFUOAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 3 Oxo 2,3 Diphenylpropanamide

Electrophilic and Nucleophilic Reactivity Profiles

3-Oxo-2,3-diphenylpropanamide possesses a structure that lends itself to a variety of chemical transformations due to its distinct electrophilic and nucleophilic sites. The presence of a ketone (oxo) group at the β-position introduces electrophilic character, making it susceptible to nucleophilic attack. This reactivity is central to many of its condensation and cyclization reactions. The amide functional group can also participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. smolecule.com

Cycloaddition and Condensation Pathways

The reactivity of this compound is well-demonstrated in its participation in various cycloaddition and condensation reactions, leading to the formation of diverse heterocyclic structures. These reactions are often multicomponent in nature, allowing for the efficient construction of complex molecular architectures. semanticscholar.orgbeilstein-journals.orglibretexts.org

Knoevenagel Condensation Reactions with Activated Methylene (B1212753) Compounds

The Knoevenagel condensation is a key reaction involving this compound. This reaction typically involves the condensation of a carbonyl compound with a molecule containing an active methylene group, catalyzed by a weak base. In the context of this compound, the β-keto group serves as the carbonyl component for these condensations.

Reactions with Malononitrile (B47326) and Ethyl Cyanoacetate (B8463686)

The reactions of this compound with active methylene compounds like malononitrile and ethyl cyanoacetate have been explored to synthesize various heterocyclic derivatives. ajol.info The course of these reactions can be influenced by the choice of catalyst and reaction conditions, leading to different isomeric products.

When this compound is reacted with either malononitrile or ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297), it yields 1,2-dihydropyridine derivatives. ajol.info Conversely, conducting the same reaction in the presence of triethylamine (B128534) leads to the formation of 1,6-dihydropyridine derivatives. ajol.info These reactions proceed through acyclic intermediates which then cyclize to form the final dihydropyridine (B1217469) products. ajol.info

Table 1: Reaction of this compound with Malononitrile and Ethyl Cyanoacetate

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Malononitrile | Ammonium Acetate | 6-Hydroxy-2-imino-1,4-diphenyl-1,2-dihydropyridine-3-carbonitrile | ajol.info |

| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 6-hydroxy-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3-carboxylate | ajol.info |

| This compound | Malononitrile | Triethylamine | 4-Amino-5-benzoyl-6-oxo-1-phenyl-1,6-dihydropyridine-2-carbonitrile | ajol.info |

| This compound | Ethyl Cyanoacetate | Triethylamine | Ethyl 4-amino-5-benzoyl-6-oxo-1-phenyl-1,6-dihydropyridine-2-carboxylate | ajol.info |

Cyclization Reactions Leading to Fused Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. mdpi.com These reactions often involve a sequence of condensation and cyclization steps, resulting in polycyclic structures with potential biological activities. The specific nature of the fused system depends on the reactants and the reaction conditions employed. For instance, anilides of N-protected 3-oxo-4-phenylaminobutyric acid can undergo competing cyclization processes to form quinolin-2-ones, indole (B1671886) derivatives, and spirocyclic products. mdpi.com

Heterocyclic Annulation and Derivative Formation

Heterocyclic annulation, the formation of a new heterocyclic ring onto an existing ring system, is a significant application of the reactivity of this compound. This strategy allows for the construction of complex, fused heterocyclic scaffolds. nih.gov

Synthesis of Pyridine (B92270) and Dihydropyridine Derivatives

As previously discussed, this compound is a key starting material for the synthesis of various pyridine and dihydropyridine derivatives. nih.govajol.info The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, provides a general route to dihydropyridines by condensing an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.org Variations of this reaction using this compound and other components allow for the synthesis of a wide array of substituted pyridines and dihydropyridines. ajol.infobeilstein-journals.orgmdpi.com

The reaction of this compound with 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) also leads to the formation of a pyridine derivative. ajol.info The resulting dihydropyridine derivatives can be further reacted with active methylene compounds to produce fused naphthyridine systems. ajol.info

Table 2: Synthesis of Pyridine and Dihydropyridine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| This compound, Malononitrile | Ammonium Acetate | 1,2-Dihydropyridine | ajol.info |

| This compound, Ethyl Cyanoacetate | Ammonium Acetate | 1,2-Dihydropyridine | ajol.info |

| This compound, Malononitrile | Triethylamine | 1,6-Dihydropyridine | ajol.info |

| This compound, Ethyl Cyanoacetate | Triethylamine | 1,6-Dihydropyridine | ajol.info |

| This compound, 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | - | Pyridine | ajol.info |

Formation of 1,2-Dihydropyridines

Formation of Pyrazole (B372694) Derivatives

This compound serves as a precursor for the synthesis of pyrazole derivatives. researchgate.net Pyrazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal and materials chemistry. researchgate.netmdpi.com The synthesis often involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative. mdpi.com This reaction typically proceeds via a cyclocondensation mechanism to afford the pyrazole ring system. researchgate.netmdpi.com The specific substitution pattern of the resulting pyrazole depends on the structure of both the β-dicarbonyl compound and the hydrazine reagent used. mdpi.com

Synthesis of Thiophene (B33073) Derivatives

Thiophene derivatives can be synthesized from 3-oxo-N,3-diphenylpropanamide. ajol.inforesearchgate.net The Gewald synthesis is a common method for preparing thiophenes, which involves the reaction of a carbonyl compound with a cyano-containing active methylene compound and elemental sulfur in the presence of a base. ajol.info In a related process, reacting 3-oxo-N,3-diphenylpropanamide derivatives with elemental sulfur in ethanol (B145695) with triethylamine as a catalyst yields thiophene derivatives. researchgate.net Thiophenes are an important class of sulfur-containing heterocycles with diverse biological activities. ajol.info

Generation of Pyrano[3,2-d]isoxazole and Isoxazolo[5,4-b]pyridine (B12869864) Derivatives

This compound is a key starting material for the synthesis of more complex fused heterocyclic systems, including pyrano[3,2-d]isoxazoles and isoxazolo[5,4-b]pyridines. researchgate.net The synthesis of 4H-pyrano[3,2-d]isoxazole derivatives can be achieved through the reaction of a derivative of this compound with reagents like ω-bromo-p-chloroacetophenone. researchgate.net Furthermore, multicomponent reactions involving derivatives of this compound can lead to the formation of isoxazolo[5,4-b]pyridine structures. researchgate.netresearchgate.net These fused systems are of interest for their potential pharmacological properties.

Synthesis of Naphthyridine Derivatives

Naphthyridine derivatives, a class of nitrogen-containing fused heterocycles with a broad spectrum of biological activities, can be synthesized using derivatives of this compound. ajol.inforesearchgate.net For example, the 1,6-dihydropyridine derivative, ethyl 4-amino-5-benzoyl-6-oxo-1-phenyl-1,6-dihydropyridine-2-carboxylate, which is synthesized from 3-oxo-N,3-diphenylpropanamide, can be further reacted with active methylene compounds to yield naphthyridine derivatives. ajol.info Specifically, its reaction with malononitrile or ethyl cyanoacetate leads to the formation of substituted naphthyridines. ajol.info

Table 3: Synthesis of Naphthyridine Derivatives from a 1,6-Dihydropyridine Precursor

| Reactant 1 | Reactant 2 | Product | Yield |

| Ethyl 4-amino-5-benzoyl-6-oxo-1-phenyl-1,6-dihydropyridine-2-carboxylate | Malononitrile | 2-Amino-5-benzoyl-7-hydroxy-4-oxo-1-phenyl-1,4-dihydro-1,6-naphthyridine-3-carbonitrile | - |

| Ethyl 4-amino-5-benzoyl-6-oxo-1-phenyl-1,6-dihydropyridine-2-carboxylate | Ethyl Cyanoacetate | Ethyl 2-amino-5-benzoyl-7-hydroxy-4-oxo-1-phenyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate | - |

Quadruple Cascade Protocols for Hexahydroisoindolinone Synthesis

A notable application of this compound is in a one-pot quadruple cascade reaction to synthesize fully-substituted hexahydroisoindolinones. nih.govnih.gov This efficient synthetic method involves the reaction of 2-benzylidenemalononitrile with 3-oxo-N,3-diphenylpropanamide in the presence of a catalyst. nih.gov The reaction proceeds through a sequence of Michael additions and an aldol (B89426) reaction, followed by a nucleophilic reaction to generate the complex hexahydroisoindolinone structure. nih.gov The use of bifunctional tertiary amine-thioureas as catalysts has been shown to be effective for this transformation, providing the products in good yield and diastereoselectivity under mild conditions. nih.gov This atom-economic process highlights the utility of this compound in constructing intricate molecular scaffolds from simple starting materials. nih.govnih.gov

Table 4: Catalysts for Hexahydroisoindolinone Synthesis

| Catalyst | Yield of rac-3a |

| DABCO | 59% nih.gov |

| Et3N | 41% nih.gov |

| DBU | Complex Mixture nih.gov |

| K2CO3 | No Reaction nih.gov |

Oxidative Transformations and Carbon-Carbon Bond Cleavage (General β-Ketoamide Transformations)

The β-ketoamide moiety is a versatile functional group susceptible to various oxidative transformations. These reactions typically target the α-carbon, the β-keto group, or involve cleavage of the carbon-carbon backbone.

One significant oxidative pathway for β-ketoamides is the direct oxidation of the α-position to yield vicinal tricarbonyl amides. organic-chemistry.org These products are valuable synthons in the preparation of biologically active molecules and natural products. organic-chemistry.org A facile and efficient method for this transformation employs phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidant. organic-chemistry.org The reaction proceeds effectively in a mixed solvent system of acetonitrile (B52724) and water at elevated temperatures, accommodating a wide range of functional groups on the β-ketoamide substrate. organic-chemistry.org Hypervalent iodine reagents like PIFA are noted for their efficiency, ease of handling, and more environmentally benign profile compared to some metal-based oxidants. organic-chemistry.org

Another oxidative strategy involves a tandem reaction sequence. For instance, a metal-free, one-pot oxidative α-hydroxylation/β-acetalization of β-ketoamides has been developed using phenyliodine(III) diacetate (PIDA) in the presence of a base like sodium hydroxide (B78521). acs.org This reaction provides access to 2-hydroxy-3,3-dimethoxy-N-substituted butanamides from readily available starting materials under mild conditions. acs.org The proposed mechanism involves the formation of an enolate which adds to a PhI(OMe)₂ species, followed by intramolecular nucleophilic displacement to form an oxirane intermediate that is subsequently opened by a methoxide (B1231860) ion. acs.org

Continuous flow electrochemistry has also emerged as a powerful tool for promoting oxidative asymmetric catalysis in β-ketoamides. chemrxiv.org This technique can be applied to dehydrogenative cross-coupling reactions, such as the annulation of β-ketoamides with alkenes, which can be achieved with good yields and enantioselectivity using a nickel catalyst. chemrxiv.org

While direct carbon-carbon bond cleavage of the this compound backbone is less specifically documented, general principles of oxidative cleavage are well-established for related structures. Oxidative cleavage of ketones or their derivatives can be accomplished through various methods, including ozonolysis. libretexts.org In the context of β-dicarbonyl systems, cleavage can sometimes be achieved under specific oxidative or hydrolytic conditions, leading to the formation of carboxylic acids or their derivatives. libretexts.orgresearchgate.net For example, the oxidative cleavage of β-keto amides can lead to the formation of α-keto amides. researchgate.net

Table 1: Oxidation of Various β-Ketoamides to Vicinal Tricarbonyl Amides using PIFA organic-chemistry.org

| Substrate (β-Ketoamide) | Product (Vicinal Tricarbonyl Amide) | Yield (%) |

| N-phenyl-3-oxobutanamide | 2,3,4-trioxo-N-phenylbutanamide | 88% |

| N-(4-methoxyphenyl)-3-oxobutanamide | N-(4-methoxyphenyl)-2,3,4-trioxobutanamide | 85% |

| N-(4-chlorophenyl)-3-oxobutanamide | N-(4-chlorophenyl)-2,3,4-trioxobutanamide | 82% |

| N-benzyl-3-oxobutanamide | N-benzyl-2,3,4-trioxobutanamide | 75% |

| 3-oxo-N,3-diphenylpropanamide | 2,3-dioxo-N,3-diphenylpropanamide | 78% |

Reductive Transformations (General β-Ketoamide Transformations)

The reduction of the β-carbonyl group in β-ketoamides is a fundamental transformation that yields β-hydroxyamides, which are important chiral building blocks in organic synthesis. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

A common method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). The diastereoselectivity of this reduction can be significantly influenced by additives. For example, the reduction of α-substituted β-ketoamides with NaBH₄ in the presence of catalytic amounts of manganese(II) chloride (MnCl₂) can lead to the syn-aldol product with high diastereoselectivity. nih.gov In contrast, the absence of such a catalyst may favor the anti-product, demonstrating a diastereodivergent approach based on the chosen conditions. nih.gov This diastereoselective reduction of the ketone moiety can even be performed in a one-pot fashion following the synthesis of the β-ketoamide itself. nih.govscilit.com

More sophisticated methods involving catalytic asymmetric reduction have also been developed. Ruthenium-catalyzed asymmetric reductive amination of β-keto amides using ammonium salts and hydrogen gas provides a pathway to chiral β-amino amides. researchgate.net Similarly, highly enantioselective hydrogenation of β-ketoamides to chiral hydroxy amides can be achieved using iridium catalysts with specific chiral ligands.

Alternative reducing agents like hydrosilanes, activated by either a fluoride (B91410) ion or an acid, offer a practical route to both threo (equivalent to anti) and erythro (equivalent to syn) aldol products from α-substituted β-keto amides with high stereoselectivity. acs.org The choice between the fluoride or acid promoter allows for selective access to either diastereomer. acs.org

Table 2: Diastereoselective Reduction of α-Substituted β-Ketoamides nih.gov

| Substrate | Reducing Conditions | Major Product Diastereomer | Diastereomeric Ratio (syn:anti) |

| (R)-2-methyl-3-oxo-N,3-diphenylpropanamide | NaBH₄, MnCl₂ (cat.), EtOH/THF | syn-(2R,3R)-3-hydroxy-2-methyl-N,3-diphenylpropanamide | >20:1 |

| (R)-2-methyl-3-oxo-N,3-diphenylpropanamide | NaBH₄, EtOH | anti-(2R,3S)-3-hydroxy-2-methyl-N,3-diphenylpropanamide | 1:7 |

| (R)-N-benzyl-2-methyl-3-oxo-3-phenylpropanamide | NaBH₄, MnCl₂ (cat.), EtOH/THF | syn-(2R,3R)-N-benzyl-3-hydroxy-2-methyl-3-phenylpropanamide | >20:1 |

| (R)-N-benzyl-2-methyl-3-oxo-3-phenylpropanamide | NaBH₄, EtOH | anti-(2R,3S)-N-benzyl-3-hydroxy-2-methyl-3-phenylpropanamide | 1:5 |

Mechanistic Investigations of 3 Oxo 2,3 Diphenylpropanamide Reactions

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 3-Oxo-2,3-diphenylpropanamide are predominantly characterized by condensation and subsequent cyclization reactions, leveraging the reactivity of its acidic α-proton and the electrophilic nature of its carbonyl groups. A common pathway involves its reaction with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), to form various heterocyclic systems. ajol.info

For instance, in multi-component reactions involving an aldehyde (like benzaldehyde) and an active methylene compound, this compound can participate in Knoevenagel condensation followed by an intramolecular cyclization. The initial step is typically the formation of an enolate or enamine intermediate from the β-ketoamide, which then acts as a nucleophile. In reactions leading to dihydropyridine (B1217469) derivatives, the pathway involves the condensation of this compound with an active methylene nitrile. ajol.info The process is believed to proceed through intermediates that cyclize and subsequently eliminate water to form the final heterocyclic product. mdpi.com Similarly, reactions with benzaldehyde (B42025) and cyclohexan-1,3-dione derivatives yield tetrahydrochromene structures. semanticscholar.org The amide group itself can undergo hydrolysis under acidic or basic conditions or participate in reduction reactions. smolecule.com

The synthesis of this compound can be achieved through several routes, including the condensation of ethyl benzoylacetate with aniline (B41778) or the selective hydrolysis of α-oxo ketene (B1206846) N,S-acetals. nih.govbeilstein-journals.org

Catalytic Effects in Reaction Mechanisms

Catalysis plays a pivotal role in directing the reaction pathways of this compound, influencing both reaction rate and product selectivity. Different types of catalysts, including bases, acids, and organocatalysts, can be employed to achieve specific synthetic outcomes.

Basic catalysts are commonly used to facilitate reactions by deprotonating the acidic α-carbon of the β-ketoamide, generating a nucleophilic enolate intermediate. The choice of base can significantly influence the reaction's outcome.

Triethylamine (B128534) (Et₃N): This organic base is frequently used in condensation reactions involving this compound. atamanchemicals.com It facilitates the initial deprotonation and also serves to neutralize acidic byproducts, such as hydrogen chloride, that may form during the reaction. atamanchemicals.comwikipedia.org In multi-component reactions with benzaldehyde and other reagents, triethylamine is effective in promoting the formation of 1,6-dihydropyridine and tetrahydrochromene derivatives. ajol.infosemanticscholar.org

Ammonium (B1175870) Acetate (B1210297) (NH₄OAc): Ammonium acetate is a versatile catalyst that can also serve as a source of ammonia (B1221849), enabling the synthesis of nitrogen-containing heterocycles. indianchemicalsociety.com Research has shown that the choice between triethylamine and ammonium acetate can act as a mechanistic "switch." For example, the reaction of this compound with malononitrile or ethyl cyanoacetate yields 1,2-dihydropyridine derivatives in the presence of ammonium acetate, whereas using triethylamine as the catalyst leads to the formation of 1,6-dihydropyridine isomers. ajol.info This highlights the catalyst's role in directing the regioselectivity of the cyclization step. In some cases, ammonium acetate in acetic acid is used to facilitate one-pot cyclocondensation reactions to produce various pyridine (B92270) derivatives. mdpi.comindianchemicalsociety.com

Sodium Ethoxide (NaOEt): While specific studies on this compound with sodium ethoxide are not prevalent, strong alkoxide bases like NaOEt are generally used in related systems to establish an equilibrium between a ketone and its possible enolates. masterorganicchemistry.com Under these conditions, the more thermodynamically stable, more substituted enolate is typically favored. masterorganicchemistry.com

Table 1: Catalyst-Dependent Synthesis of Dihydropyridine Derivatives This table illustrates how the choice of catalyst directs the synthesis towards different isomers from the same starting materials.

| Starting Materials | Catalyst | Product | Reference |

| 3-Oxo-N,3-diphenylpropanamide + Malononitrile | Ammonium Acetate | 1,2-Dihydropyridine derivative (6a) | ajol.info |

| 3-Oxo-N,3-diphenylpropanamide + Ethyl Cyanoacetate | Ammonium Acetate | 1,2-Dihydropyridine derivative (6b) | ajol.info |

| 3-Oxo-N,3-diphenylpropanamide + Malononitrile | Triethylamine | 1,6-Dihydropyridine derivative (7a) | ajol.info |

| 3-Oxo-N,3-diphenylpropanamide + Ethyl Cyanoacetate | Triethylamine | 1,6-Dihydropyridine derivative (7b) | ajol.info |

Lewis Acid Activation in Related Systems

While specific research on Lewis acid catalysis with this compound is limited, studies on analogous β-keto amides and esters demonstrate the utility of this approach. Lewis acids function by coordinating to a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and can facilitate a variety of transformations.

In related unsaturated β-keto amides, Lewis acids such as Yb(OTf)₃ have been shown to catalyze atom transfer radical cyclization reactions, promoting the formation of cyclic ketones and γ-lactams with excellent stereocontrol. hku.hk In other systems, a bifunctional catalytic approach combining a nucleophilic catalyst with a Lewis acid can activate different parts of the reacting molecules simultaneously. nih.gov The Lewis acid activates an electrophile while the nucleophile generates a reactive ketene enolate from a carbonyl precursor. nih.gov A classic example of Lewis acid catalysis is the Roskamp reaction, where a Lewis acid like BF₃·OEt₂ catalyzes the reaction between an aldehyde and a diazoacetate to form a β-keto ester, a compound class structurally related to β-ketoamides. mdpi.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, particularly in the synthesis of heterocycles. Although direct applications to this compound are not extensively documented, the principles are highly relevant to its potential reactivity.

NHC catalysis often proceeds via the formation of key reactive intermediates. In many reactions involving α,β-unsaturated aldehydes or their derivatives, the NHC adds to the aldehyde to form a Breslow intermediate, which is then converted into a highly reactive α,β-unsaturated acylazolium intermediate. acs.orgsci-hub.se This electrophilic species is susceptible to attack by various nucleophiles. For example, the formal [3+3] annulation of an α,β-unsaturated acylazolium with a 1,3-dicarbonyl compound (such as a β-ketoamide) can lead to the enantioselective synthesis of dihydropyridinones and other six-membered heterocycles. acs.org This methodology allows for the construction of complex molecular architectures under mild conditions. rsc.orgnih.gov

Influence of Hydrogen Bonding and Intermediate Stabilization

Hydrogen bonding plays a critical role in the structure, reactivity, and stabilization of intermediates in reactions involving this compound. The compound exists in a tautomeric equilibrium between its keto and enol forms. scirp.orgcore.ac.uk Spectroscopic studies have identified the presence of a Z-enolamide tautomer, which is significantly stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen. scirp.orgcore.ac.uk This interaction creates a stable six-membered pseudo-ring, influencing the compound's conformational preference and reactivity.

Table 2: Keto-Enol Tautomerism in β-Ketoamides Data from NMR studies showing the chemical shifts indicative of the keto and enol forms.

| Compound | Tautomeric Form | Key ¹H NMR Signal (δ, ppm) | Stabilizing Feature | Reference |

| This compound | Keto | 5.75 (s, 1H, α-CH) | - | scirp.orgcore.ac.uk |

| This compound | Z-Enol | ~14-15 (br s, 1H, enolic OH) | Intramolecular H-bond | scirp.orgcore.ac.uk |

Beyond intramolecular stabilization, intermolecular hydrogen bonding is crucial for stabilizing reactive intermediates and transition states during a reaction. mdpi.com In enzymatic catalysis, for example, hydrogen bonds within an active site orient substrates and stabilize charged intermediates like oxyanions. researchgate.net A similar principle applies in solution-phase reactions, where solvent molecules or catalytic species can form hydrogen bonds with transient species. In multi-component reactions, hydroxyl groups on intermediates can act as hydrogen-bond donors, facilitating subsequent cyclization steps. The strategic use of ligands that create a hydrogen-bonding cavity around a metal center has been shown to stabilize otherwise highly reactive species, such as terminal metal-oxo intermediates, by preventing their decomposition. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The principles of kinetic and thermodynamic control are essential for understanding product distributions in reactions of unsymmetrical β-dicarbonyl compounds like this compound. The α-proton is acidic due to the electron-withdrawing effects of both the benzoyl and the amide groups. Deprotonation leads to an enolate, and the regioselectivity of subsequent reactions depends on which product is formed faster (kinetic control) versus which is more stable (thermodynamic control). wikipedia.org

Kinetic Control: The kinetic product is the one that forms fastest, resulting from the reaction pathway with the lowest activation energy. libretexts.org For enolate formation, this typically involves the removal of the most sterically accessible proton. masterorganicchemistry.comwikipedia.org Conditions that favor kinetic control usually include the use of a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures, which makes the deprotonation step rapid and irreversible. masterorganicchemistry.comscribd.com

Thermodynamic Control: The thermodynamic product is the most stable product, which predominates when the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.org For enolates, the thermodynamic product is generally the one with the more highly substituted double bond, as it is more stable. masterorganicchemistry.com These conditions are favored by using weaker bases, protic solvents, or higher temperatures, which allow for proton exchange and equilibration between the possible products. scribd.com

The reaction of this compound where different dihydropyridine isomers are formed depending on the base catalyst (ammonium acetate vs. triethylamine) is a practical example of these principles at play. ajol.info The reaction at a higher temperature (120 °C) with ammonium acetate likely allows the system to reach equilibrium, favoring the thermodynamic product, while the reaction with triethylamine may proceed under kinetic control, leading to a different regioisomer. ajol.info

Table 3: Conditions for Kinetic vs. Thermodynamic Control in Enolate Formation

| Control Type | Favored Product | Typical Reaction Conditions | Rationale |

| Kinetic | Forms fastest (less stable) | Strong, bulky base (e.g., LDA); Aprotic solvent; Low temperature (-78 °C) | Irreversible deprotonation of the most accessible proton. masterorganicchemistry.comwikipedia.org |

| Thermodynamic | Most stable | Weaker base (e.g., NaOEt, NaOH); Protic solvent; Higher temperature | Reversible reaction allows equilibration to the most stable product. masterorganicchemistry.comscribd.com |

Tautomerism in 3 Oxo 2,3 Diphenylpropanamide Systems

Keto-Enol Equilibrium Analysis

The principal tautomeric relationship in 3-oxo-2,3-diphenylpropanamide is the keto-enol equilibrium. researchgate.net The keto form contains a ketone and an amide functional group, while the enol form is characterized by a carbon-carbon double bond with an adjacent hydroxyl group. masterorganicchemistry.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to analyze this equilibrium, as the keto and enol forms give distinct signals. asu.edu

In a solution of deuterated chloroform (B151607) (CDCl₃), both the ketoamide and the (Z)-enolamide forms of this compound can be identified. core.ac.uk The presence of other potential tautomers is generally negligible. researchgate.net The equilibrium constant (Keq = [enol]/[keto]) and the Gibbs free energy difference (ΔG⁰) can be determined from the integration of the respective signals in the ¹H NMR spectrum. core.ac.uk

The (Z)-enol form is notably stabilized by a strong intramolecular hydrogen bond, which contributes to its significant presence in the equilibrium mixture. researchgate.net

**5.2. Factors Influencing Tautomeric Distribution

The precise position of the keto-enol equilibrium is sensitive to a variety of internal and external factors.

The electronic nature of substituents on the phenyl rings can significantly influence the tautomeric balance. researchgate.net Studies on analogous β-ketoamides have demonstrated that electron-withdrawing groups tend to strengthen the intramolecular hydrogen bond in the enol tautomer, thereby shifting the equilibrium towards the enol form. researchgate.net Conversely, electron-donating groups can weaken this bond, favoring the keto form. researchgate.net For instance, in related systems, an electron-accepting chloro group at the C-2 position favors the enol form, while an electron-donating methoxy (B1213986) group at the same position favors the keto form. researchgate.net

Table 1: Effect of Substituents on Enol Content in β-Ketoamides

| Substituent Type at C-2 | Influence on Intramolecular H-Bond | Effect on Equilibrium | Favored Tautomer |

| Electron-Withdrawing | Strengthens | Shifts to the right | Enol |

| Electron-Donating | Weakens | Shifts to the left | Keto |

The polarity of the solvent plays a crucial role in determining the ratio of keto to enol tautomers. irb.hr In non-polar solvents, the enol form, stabilized by intramolecular hydrogen bonding, is often favored. researchgate.net In contrast, polar solvents can interact with the solute molecules through intermolecular hydrogen bonds, which can disrupt the internal hydrogen bond of the enol form and stabilize the more polar keto form. asu.edu

For β-ketoamides in general, the enol content is typically higher in non-protic solvents compared to protic solvents. researchgate.net For example, the percentage of the enol form for related compounds is higher in CDCl₃ than in the more polar solvent dimethyl sulfoxide (B87167) (DMSO-d₆). core.ac.uk This is because DMSO can act as a hydrogen bond acceptor, interfering with the intramolecular hydrogen bond of the enol. core.ac.uk

Table 2: Keto-Enol Content for β-Ketoamides in Different Solvents at 25°C

| Compound Analogue | % Keto (CDCl₃) | % Enol (CDCl₃) | % Keto (DMSO-d₆) | % Enol (DMSO-d₆) |

| 3-oxo-2-phenylbutanamide | 21 | 79 | 89 | 11 |

| 2-(4-methoxyphenyl)-3-oxobutanamide | 34 | 66 | 93 | 7 |

| 2-(4-chlorophenyl)-3-oxobutanamide | 16 | 84 | 82 | 18 |

Data adapted from a study on related β-ketoamides. researchgate.net

The tautomeric equilibrium is a dynamic process and is therefore influenced by temperature. core.ac.uk By studying the equilibrium at different temperatures, the thermodynamic parameters of the tautomerization, such as enthalpy (ΔH) and entropy (ΔS), can be determined. researchgate.net For many β-dicarbonyl compounds, the conversion from the keto to the enol form is exothermic, meaning the enol form is favored at lower temperatures. researchgate.net Increasing the temperature generally shifts the equilibrium toward the keto form in these cases. irb.hr For instance, in a study of related β-ketoamides, an increase in temperature led to a decrease in the proportion of the enol tautomer. core.ac.uk

Solvent Effects on Tautomeric Equilibria

Characterization of Intramolecular Hydrogen Bonding in Tautomeric Forms

The stability of the (Z)-enol tautomer of this compound is significantly enhanced by the presence of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide. researchgate.net This interaction creates a stable six-membered pseudo-ring. nih.gov

The strength of this hydrogen bond can be inferred from ¹H NMR spectroscopy. The chemical shift of the hydroxyl proton in the enol form is particularly sensitive to the strength of the hydrogen bond; a larger downfield shift indicates a stronger bond. researchgate.net For example, in CDCl₃, the enolic OH proton of 3-oxo-2-phenylbutanamide appears at a very downfield chemical shift of 14.665 ppm at 25°C, which is characteristic of a strong intramolecular hydrogen bond. core.ac.uk The presence of this bond is a primary factor governing the tautomeric equilibrium. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3 Oxo 2,3 Diphenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 3-Oxo-2,3-diphenylpropanamide, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

Proton NMR (¹H NMR) analysis provides information on the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the two phenyl groups and the methine proton are observed. The aromatic protons usually appear as a complex multiplet in the range of δ 7.2-8.0 ppm. The specific chemical shifts and splitting patterns can vary depending on the solvent used. For instance, in one study, the ¹H NMR spectrum showed a multiplet for the aromatic protons between δ 7.30-7.99 ppm. ajol.info

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 8.0 | Multiplet (m) |

| Methine (CH) | ~4.15 | Singlet (s) |

| Amide (NH) | ~10.21 | Singlet (s) |

Note: Data is representative and can vary based on solvent and experimental conditions.

Carbon-13 NMR provides a map of the carbon skeleton. The spectrum for this compound shows signals for the carbonyl carbons (both ketone and amide), the aromatic carbons, and the methine carbon. The carbonyl carbons are characteristically found downfield. For example, the ketonic carbon can appear around δ 204.5 ppm, while the amide carbonyl is observed at a different shift. researchgate.net The aromatic carbons produce a cluster of signals in the typical aromatic region (δ 120-140 ppm).

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Ketone (C=O) | ~195 - 205 |

| Amide (C=O) | ~163 - 166 |

| Aromatic (C₆H₅) | ~120 - 138 |

| Methine (CH) | ~45 - 50 |

Note: Data is representative and can vary based on solvent and experimental conditions.

Like many β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. researchgate.netcore.ac.uk NMR spectroscopy is a powerful tool for studying this keto-enol tautomerism, as the process is often slow enough on the NMR timescale to allow for the observation of distinct signals for both tautomers. core.ac.ukthermofisher.com

The ratio of the keto to enol form can be determined by integrating the signals corresponding to unique protons in each tautomer. thermofisher.comnanalysis.com For example, the methine proton signal of the keto form can be compared with the vinylic proton signal of the enol form. The solvent plays a critical role in the position of this equilibrium; polar aprotic solvents like DMSO tend to favor the keto form, whereas non-polar solvents like chloroform (B151607) can increase the proportion of the enol form. researchgate.net The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl. core.ac.ukcolostate.edu Studies have shown that for related β-ketoamides, the Z-enolamide is the predominant enol isomer. core.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponds to the N-H bond of the amide group. ekb.eg

C-H Stretching (Aromatic): Signals are typically observed just above 3000 cm⁻¹. ajol.info

C=O Stretching (Ketone and Amide): Strong absorption bands for the two carbonyl groups are expected between 1650 and 1710 cm⁻¹. ajol.infonih.gov The ketone carbonyl usually appears at a higher frequency than the amide carbonyl. For example, spectra have shown bands around 1710 cm⁻¹ (ketone) and 1662-1688 cm⁻¹ (amide). ajol.infonih.gov

C=C Stretching (Aromatic): Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings. ajol.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200 - 3400 |

| Aromatic CH | C-H Stretch | ~3050 |

| Ketone | C=O Stretch | ~1710 |

| Amide | C=O Stretch | ~1660 - 1690 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

Note: Frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, ATR). nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. libretexts.org The molecular weight of this compound is 239.27 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 239. The fragmentation pattern often involves the cleavage of bonds adjacent to the carbonyl groups, a process known as alpha-cleavage. libretexts.org This can lead to the formation of stable acylium ions. Common fragments might include ions corresponding to the benzoyl group (C₆H₅CO⁺, m/z = 105) and other fragments resulting from the breakdown of the propanamide chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula from a highly accurate mass measurement. nih.gov

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal of this compound, a detailed map of electron density can be generated. wikipedia.org From this map, the precise positions of all atoms, bond lengths, bond angles, and torsional angles can be determined.

While specific crystallographic data for this compound is not widely published in the search results, a crystallographic study would definitively confirm the connectivity established by NMR and MS. It would also reveal the conformation of the molecule in the solid state, including the relative orientation of the two phenyl rings and details of intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms, which dictate the crystal packing. mdpi.com The existence of a CCDC (Cambridge Crystallographic Data Centre) number for a related derivative suggests that crystallographic studies on similar structures have been performed. rsc.org

Single Crystal X-Ray Diffraction for Three-Dimensional Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method used to determine the exact arrangement of atoms in a crystalline solid. cam.ac.ukvdoc.pub This technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. cam.ac.uk The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom. cam.ac.uk This method provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry. vdoc.pub

While the compound 2-oxo-N,3-diphenylpropanamide, a synonym for this compound, has been utilized in synthetic organic chemistry, for instance, in a quadruple cascade protocol for preparing fully-substituted hexahydroisoindolinones, specific crystallographic data from its single-crystal X-ray diffraction analysis is often deposited in crystallographic databases. unipr.itacs.org These databases, such as the Cambridge Crystallographic Data Centre (CCDC), serve as a repository for such detailed structural information. unipr.it

For a related compound, N-phenyl-2,3-diphenylpropanamide, X-ray diffraction analysis confirmed its crystal structure, revealing a monoclinic crystal system with a P21/n space group. uiowa.edu Although this compound differs by the absence of an oxo group at the 2-position, this information highlights the utility of SC-XRD in unambiguously determining molecular structures in this class of compounds.

The general procedure for such an analysis involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data, often at low temperatures to minimize thermal vibrations. researchgate.net The collected data is then processed to solve and refine the crystal structure using specialized software. cam.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

In the solid state, molecules containing amide and phenyl functionalities, such as this compound, are expected to exhibit a range of intermolecular interactions. The N-H group of the amide can act as a hydrogen-bond donor, while the carbonyl oxygens are potential hydrogen-bond acceptors. For instance, in the crystal structures of similar propanamide derivatives, N–H⋯O hydrogen bonds are often observed to be a primary stabilizing force, leading to the formation of specific motifs and networks.

Computational Chemistry Approaches to 3 Oxo 2,3 Diphenylpropanamide

Mechanistic Modeling and Transition State Analysis

Computational mechanistic modeling provides powerful insights into the reactivity and reaction pathways of 3-Oxo-2,3-diphenylpropanamide. By employing quantum chemical methods, researchers can map out potential energy surfaces for various transformations, identify intermediates, and characterize the transition states that connect them. This approach is crucial for understanding reaction kinetics and selectivity, guiding synthetic efforts, and predicting the behavior of the molecule under different chemical environments.

Density Functional Theory (DFT) is a commonly utilized method for these investigations, often with functionals like B3LYP or M06-2X, which balance computational cost and accuracy. researchgate.netwu.ac.th For instance, a computational study on a catalyzed sulfa-Michael addition to α,β-unsaturated amides used DFT to analyze the potential energy surface and elucidate the binding modes between the catalyst and substrate. researchgate.net Similarly, modeling the reaction of this compound would involve constructing a detailed reaction profile. This could include, for example, the mechanism of enolate formation under basic conditions or the nucleophilic addition to its β-keto group.

Transition state analysis is a cornerstone of mechanistic modeling. A transition state (TS) represents the highest energy point along a reaction coordinate and its geometry dictates the stereochemical outcome of a reaction. mdpi.com Locating a TS is computationally demanding, often requiring algorithms like the Berny optimization to find the first-order saddle point on the potential energy surface. mdpi.com Once located, frequency calculations are performed to confirm the existence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, several reaction pathways could be modeled. One example is the base-catalyzed self-condensation, where the enolate of one molecule attacks the carbonyl group of another. Computational analysis could reveal the transition state structures for C-C bond formation and subsequent dehydration. Non-covalent interaction (NCI) analysis can be a valuable tool in these studies, visually revealing stabilizing or destabilizing interactions within the transition state structure, such as hydrogen bonds or steric clashes, which can explain observed selectivity. researchgate.net

The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative measure of the reaction barrier. Comparing the activation energies for different competing pathways allows for the prediction of the major product.

Table 1: Hypothetical Transition State Analysis for Competing Reaction Pathways of this compound

This table is illustrative and provides hypothetical data based on common computational chemistry findings.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Base-Catalyzed Enolization (Proton abstraction from C2) | DFT (B3LYP) | 6-311++G(d,p) | 15.2 | -1250 (C-H stretch) |

| Acid-Catalyzed Enolization (Protonation of C3-carbonyl) | DFT (B3LYP) | 6-311++G(d,p) | 20.8 | -980 (O-H bend) |

| Nucleophilic Addition of Hydride to C3-carbonyl | DFT (M06-2X) | 6-311++G(d,p) | 18.5 | -1600 (C-H formation) |

| Nucleophilic Addition of Hydride to Amide Carbonyl | DFT (M06-2X) | 6-311++G(d,p) | 24.1 | -1550 (C-H formation) |

Statistical and Spatial Analysis of Molecular Properties (e.g., Radial Distribution Function, Spherical Harmonics Analysis)

Beyond reaction mechanisms, computational chemistry offers tools to analyze the statistical and spatial distribution of molecular properties, providing a deeper understanding of the molecule's behavior in condensed phases and its interactions with its environment.

Radial Distribution Function (RDF)

The Radial Distribution Function, g(r), describes the probability of finding a particle at a distance 'r' from a reference particle. In molecular simulations, RDFs are used to characterize the structure of liquids and solutions. For this compound, molecular dynamics (MD) simulations can be performed to generate RDFs that describe its solvation structure in various solvents.

By calculating the RDF between a specific atom on the solute (e.g., the amide oxygen) and atoms of the solvent (e.g., the oxygen of water), one can visualize the solvation shells. researchgate.net The positions of the peaks in the RDF correspond to the distances of highest probability for finding solvent molecules, indicating the formation of ordered solvation layers. researchgate.netresearchgate.net For example, the first peak in the g(O_amide...O_water) RDF would represent the first solvation shell, likely corresponding to water molecules hydrogen-bonded to the amide carbonyl group. Integrating the RDF up to its first minimum provides the coordination number, which is the average number of solvent molecules in the first solvation shell. This analysis is critical for understanding solubility and how the molecule interacts with its immediate environment.

Table 2: Hypothetical Radial Distribution Function Peak Analysis for this compound in Water

This table is illustrative, presenting hypothetical data derived from typical MD simulations of similar organic molecules in aqueous solution.

| Atom Pair (Solute...Solvent) | First Peak Position (r, Å) | First Minimum Position (r, Å) | Coordination Number | Interpretation |

|---|---|---|---|---|

| C3-Carbonyl Oxygen...Water Hydrogen | 1.9 | 2.5 | 2.1 | Strong hydrogen bonding to the keto-carbonyl |

| Amide Oxygen...Water Hydrogen | 2.0 | 2.6 | 1.9 | Hydrogen bonding to the amide carbonyl |

| Amide Hydrogen...Water Oxygen | 2.2 | 3.0 | 1.2 | Hydrogen bonding from the N-H group |

| Phenyl Carbon...Water Oxygen | 3.5 | 5.1 | 10.5 | Hydrophobic hydration shell around phenyl rings |

Spherical Harmonics Analysis

Spherical harmonics are a set of orthogonal functions defined on the surface of a sphere. wikipedia.org In computational chemistry, they are used to provide a mathematically rigorous and complete basis for representing functions on a spherical surface. This is particularly useful for analyzing properties mapped onto a molecule's surface, such as the electron density or the electrostatic potential (ESP). mathoverflow.net

Instead of relying solely on visual inspection of a color-mapped molecular surface, an ESP can be decomposed into its spherical harmonic components. researchgate.net The coefficients of this expansion provide a quantitative "fingerprint" of the molecule's electrostatic properties. The low-order harmonics (with low quantum number l) capture the broad, large-scale features of the potential, such as the molecular dipole (l=1) and quadrupole (l=2) moments. youtube.com Higher-order harmonics represent finer, more localized details on the surface.

For this compound, this analysis could quantitatively compare its electrostatic profile to that of other molecules. For example, by comparing the spherical harmonic coefficients, one could objectively assess the electrostatic similarity between this compound and a potential binding partner or a structurally related compound. This approach moves beyond qualitative descriptions (e.g., "a negative region near the oxygen") to a complete, quantitative, and orientation-independent representation of the molecule's surface electrostatics.

Structure Reactivity Relationships and Analog Design Principles Excluding Applications

Rational Design Considerations for β-Ketoamide Derivatives

The design of β-ketoamide derivatives like 3-Oxo-2,3-diphenylpropanamide is centered around the modulation of their inherent reactivity. These compounds exist in a tautomeric equilibrium between the keto and enol forms, a factor that significantly influences their chemical behavior. core.ac.ukresearchgate.net The rational design of new analogs involves considering how structural modifications will shift this equilibrium and affect the accessibility of various reactive sites.

Key considerations in the design of β-ketoamide derivatives include:

Tautomeric Equilibrium: The relative stability of the keto and enol tautomers can be influenced by substituents, the solvent, and temperature. core.ac.ukresearchgate.net Intramolecular hydrogen bonding plays a significant role in stabilizing both the ketoamide and the Z-enolamide forms. core.ac.ukresearchgate.net

Acidity of α-Protons: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are acidic. Their acidity can be fine-tuned by the electronic properties of substituents on the phenyl rings and the amide nitrogen. This acidity is fundamental to their utility as nucleophiles in various reactions. researchgate.net

Electrophilicity of Carbonyl Groups: Both the ketone and the amide carbonyl groups can act as electrophiles. researchgate.netresearchgate.net The reactivity of these sites can be modulated to achieve chemoselectivity in reactions with nucleophiles. Intramolecular hydrogen bonding can activate both carbonyl groups. researchgate.net

Stereochemical Control: For derivatives with a chiral center, such as at the α-position, controlling the stereochemical outcome of reactions is a primary design consideration. This is often achieved through the use of chiral auxiliaries or catalysts. nih.govresearchgate.net

Impact of Structural Modifications on Chemical Reactivity

Systematic modifications to the core structure of this compound can lead to significant changes in its chemical reactivity. These modifications provide a powerful tool for tailoring the properties of the resulting analogs.

Substitutions on Phenyl Rings

The electronic nature of substituents on the two phenyl rings of this compound has a pronounced effect on the molecule's reactivity.

Effect on Tautomerism: Electron-withdrawing groups, such as chlorine atoms, on the phenyl rings tend to increase the proportion of the enol tautomer. Conversely, electron-donating groups, like methoxy (B1213986) groups, favor the keto form. core.ac.uk This shift in equilibrium can be attributed to the substituent's influence on the electronic distribution within the molecule.

The following table summarizes the effect of para-substituents on the phenyl rings on the keto-enol equilibrium of related β-ketoamides.

| Substituent (Para-position) | Effect on Enol Content |

| Methoxy (-OCH₃) | Decreases |

| Chlorine (-Cl) | Increases |

| Data derived from studies on related β-ketoamide structures. core.ac.uk |

Introduction of Halogen Atoms (e.g., Fluorine at α-position)

The introduction of a halogen atom, particularly fluorine, at the α-position of the β-ketoamide scaffold introduces significant changes in reactivity.

Increased Acidity: The electronegative halogen atom increases the acidity of the remaining α-proton (if present), making the formation of an enolate more favorable under basic conditions. libretexts.org

Modified Reaction Pathways: The presence of an α-fluoro substituent can lead to interesting and sometimes unexpected reaction pathways. For instance, the reaction of secondary α-fluoro-β-ketoamides with arynes can result in an arylation followed by a deacylation sequence. nih.gov In contrast, tertiary α-fluoro-β-ketoamides may undergo a C-C σ-bond insertion reaction. nih.gov

Nucleophilicity: α-fluoro β-ketoamides have been shown to act as competent fluorocarbon nucleophiles in phosphine-catalyzed additions to allenoates, leading to the formation of products with a fluorinated quaternary carbon center. researchgate.net

Dihalogenation: The synthesis of α,α-dihalo-N-arylacetamides can be achieved from β-oxo amides using N-halosuccinimides. researchgate.net The presence of one halogen can facilitate the introduction of a second one. libretexts.org

Alterations in Aromatic and Heteroaromatic Moieties

Replacing the phenyl rings in this compound with other aromatic or heteroaromatic systems can significantly alter the compound's properties and reactivity.

Electronic and Steric Effects: The introduction of different aromatic systems, such as naphthyl, or heteroaromatic rings like thienyl or pyridyl, modifies the electronic and steric profile of the molecule. acs.orgacs.org This can influence the stability of intermediates and transition states in chemical reactions. For example, heteroaromatic β-ketonitriles have been successfully converted to the corresponding β-hydroxyamides, although in some cases, such as with a thienyl group, longer reaction times may be required. acs.org

Conformational Preferences: The nature of the aromatic or heteroaromatic ring can influence the preferred conformation of the molecule, which in turn can affect its reactivity and interactions. acs.orgnih.gov For instance, in indol-3-ylglyoxylamides, a related class of compounds, the substituents on the aromatic ring can affect the binding mode to biological targets. nih.gov

Variations in Amide Nitrogen Substitutions

Modifying the substituents on the amide nitrogen provides another avenue for tuning the reactivity of β-ketoamide derivatives.

Steric Hindrance: The size of the substituent on the amide nitrogen can influence the chemoselectivity of reactions. In amination reactions, less hindered substrates may favor amination at the ketone, while sterically hindered substrates can lead to amination at the amide carbonyl. researchgate.net

Electronic Effects: Introducing heteroatoms like oxygen as substituents on the amide nitrogen (forming N-alkoxyamides) reduces the amide resonance and increases the pyramidal character of the nitrogen atom. mdpi.com This can lead to altered reactivity, including facilitating SN1 and SN2 reactions at the amide nitrogen. mdpi.com

Hydrogen Bonding: In secondary amides (which have an N-H bond), this group can participate in hydrogen bonding, which can play a crucial role in controlling reactivity and selectivity in organocatalyzed reactions. acs.org The acidity of the N-H proton can be modulated by the nature of the substituent. researchgate.net Tertiary amides, lacking this proton, will exhibit different reactivity profiles. nih.gov

The table below illustrates the impact of different N-substituents on the yield of β-ketoamides in a specific synthetic transformation.

| N-Substituent | Product Yield |

| Butyl | Moderate to good |

| Benzyl | Moderate to good |

| Phenyl | Moderate to good |

| Data from the synthesis of β-ketoamides via transformation of N-Boc amides. nih.gov |

Stereochemical Aspects and Their Influence on Reaction Outcomes

For analogs of this compound that are chiral, particularly those with a substituent at the α-carbon, stereochemistry is a critical factor that governs reaction pathways and product distribution.

Stereocenter Stability: A significant challenge in the synthesis of enantioenriched α-substituted β-ketoamides is the potential for racemization through keto-enol tautomerism. researchgate.netnih.gov This process can be promoted by acidic conditions, while basic conditions may not affect the enantiomeric ratio. nih.gov

Diastereoselective Reactions: The existing stereochemistry in a chiral β-ketoamide can direct the stereochemical outcome of subsequent reactions. For example, the diastereoselective reduction of the ketone moiety can be controlled to produce either syn- or anti-β-hydroxyamides. nih.gov The choice of reducing agent and reaction conditions determines which diastereomer is favored. The syn-selective reduction may proceed through a six-membered metal chelate, while the anti-selectivity can often be rationalized by the Felkin-Anh model. nih.gov

Kinetic vs. Thermodynamic Control: In some reactions, such as Robinson annulations, the stereoselectivity can be under either kinetic or thermodynamic control. Kinetically controlled reactions may favor one diastereomer, while thermodynamically controlled conditions (often more forcing) can lead to the formation of the more stable diastereomer through epimerization. wisc.edu

Chiral Auxiliaries and Catalysts: The asymmetric synthesis of β-ketoamides often employs chiral auxiliaries or catalysts to control the stereochemistry. For instance, bifunctional thiourea/tertiary amine catalysts have been used for the enantioselective α-hydroxyamination of β-ketoamides. researchgate.net The catalyst can control the approach of the reactants, leading to a preferred stereochemical outcome. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.